Tetrakis(pentyloxy)germane

Description

Overview of Group 14 Organometallic and Metal-Organic Compounds

The chemistry of Group 14 on the periodic table, which includes carbon (C), silicon (Si), germanium (Ge), tin (Sn), and lead (Pb), is foundational to the field of organometallic chemistry. oxfordsciencetrove.com These elements share the characteristic of having four valence electrons, leading to a vast array of compounds with diverse structures and reactivities. While carbon is the cornerstone of organic chemistry, its heavier counterparts exhibit distinct properties. thieme-connect.de

A significant trend moving down the group is the increase in metallic character and atomic size, coupled with a decrease in electronegativity. This results in more polar and reactive metal-carbon bonds for elements heavier than carbon. thieme-connect.demsu.edu For instance, the C-H bond is polarized towards carbon (Cδ-—Hδ+), whereas the Si-H bond polarity is inverted (Siδ+—Hδ-). thieme-connect.de The chemistry of these heavier elements is marked by the thermodynamic stability of their bonds to oxygen, particularly the Si-O bond, which forms the basis of natural silicates. thieme-connect.de

Historically, the "double bond rule" suggested that elements heavier than the second period could not form stable multiple bonds. However, this was disproven with the synthesis of stable analogues of alkenes (dimetallenes) and alkynes (dimetallynes) for germanium and tin, opening new avenues in the field. nih.gov The reactivity of these organometallic compounds varies significantly; alkyllithium reagents are highly reactive, while alkylmercury and lead compounds are among the least reactive. msu.edu

Table 1: Selected Properties of Group 14 Elements

| Element | Symbol | Atomic Number | Electronegativity (Pauling Scale) | Covalent Radius (pm) |

| Carbon | C | 6 | 2.55 | 77 |

| Silicon | Si | 14 | 1.90 | 111 |

| Germanium | Ge | 32 | 2.01 | 122 |

| Tin | Sn | 50 | 1.96 | 139 |

| Lead | Pb | 82 | 2.33 | 146 |

This table presents fundamental properties of the Group 14 elements, highlighting the trends discussed.

Significance of Germanium Alkoxides in Contemporary Chemical Research

Germanium alkoxides, which are compounds containing a germanium-oxygen-carbon linkage, represent a significant subclass of metal-organic compounds. They are particularly important as precursors in materials science, primarily through sol-gel processes. Germanium(IV) alkoxides, with the general formula Ge(OR)₄, are noted for their high reactivity towards water. researchgate.net This rapid hydrolysis and condensation make them excellent precursors for the synthesis of germanium dioxide (GeO₂) and other germanium-containing materials. researchgate.netrsc.org

Research has shown that germanium alkoxides are typically monomeric in nature, regardless of the size of the alkoxy group (R). researchgate.net This contrasts with some other metal alkoxides that may form oligomeric structures. Their utility extends to the creation of advanced materials. For example, germanium alkoxides have been used in the synthesis of mesoporous GeO₂/C and Ge/C films with chiral nematic order, which have potential applications in catalysis, sensing, and optoelectronics. rsc.org The rate of hydrolysis can be controlled by using additives, which is crucial for templating these structures. rsc.org

Furthermore, germanium alkoxides serve as reactants in catalytic processes. For instance, the reduction of germanium alkoxides by hydrosilanes, catalyzed by B(C₆F₅)₃, can produce germanium nanoparticles (Ge NPs) at elevated temperatures, offering a simple, one-pot synthesis method for these technologically relevant materials. rsc.org The reactivity of germanium alkoxide complexes can, however, differ significantly from their heavier tin and lead analogues. acs.org

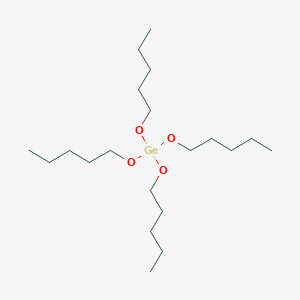

Contextualization of Tetrakis(pentyloxy)germane within the Field of Organogermanium(IV) Compounds

This compound, with the chemical formula Ge(OCH₂CH₂CH₂CH₂CH₃)₄, is a specific example of a Germanium(IV) alkoxide. It falls within the broader category of organogermanium(IV) compounds, which are characterized by germanium in the +4 oxidation state. rsc.orgresearchgate.net These compounds have garnered attention for their applications in organic synthesis, materials science, and medicinal chemistry. researchgate.netwiley.com

Structurally, this compound is expected to adopt a tetrahedral geometry around the central germanium atom, consistent with other Ge(OR)₄ compounds. researchgate.net The four pentyloxy groups are linked to the germanium atom via oxygen. As with other simple germanium alkoxides, it is a monomeric species. researchgate.net Its primary role in research and potential applications aligns with that of other germanium alkoxides: serving as a precursor for germanium-based materials. The pentyloxy ligand, a straight-chain C₅ alkoxy group, influences the compound's physical properties, such as its solubility and boiling point, compared to analogues with shorter or bulkier alkyl chains. Its use has been noted in the context of synthesizing various complex organic molecules and materials. rsc.orgacs.orgresearchgate.net

Properties

CAS No. |

91024-85-0 |

|---|---|

Molecular Formula |

C20H44GeO4 |

Molecular Weight |

421.2 g/mol |

IUPAC Name |

tetrapentoxygermane |

InChI |

InChI=1S/C20H44GeO4/c1-5-9-13-17-22-21(23-18-14-10-6-2,24-19-15-11-7-3)25-20-16-12-8-4/h5-20H2,1-4H3 |

InChI Key |

VNSWWWLEKLJWSL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCO[Ge](OCCCCC)(OCCCCC)OCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis Pentyloxy Germane

General Synthetic Routes to Germanium(IV) Alkoxides

Several general strategies have been developed for the synthesis of germanium(IV) alkoxides, providing a foundation for the preparation of tetrakis(pentyloxy)germane.

Alkoxylation Reactions of Germanium Halides

A primary and widely employed method for the synthesis of germanium(IV) alkoxides is the reaction of germanium tetrachloride (GeCl₄) with the corresponding alcohol. chemicalbook.comd-nb.info This reaction involves the nucleophilic substitution of the chloride ligands on the germanium center by alkoxy groups. To drive the reaction to completion and to neutralize the hydrochloric acid (HCl) byproduct, a base is typically added. chemicalbook.comlookchem.comguidechem.com Common bases include amines, such as ethylamine, which react with HCl to form an insoluble ammonium (B1175870) salt that can be easily removed by filtration. chemicalbook.comlookchem.com

The general reaction can be represented as: GeCl₄ + 4 R-OH + 4 R'₃N → Ge(OR)₄ + 4 R'₃NH⁺Cl⁻

Table 1: Examples of Alkoxylation Reactions for Germanium(IV) Alkoxides

| Germanium Halide | Alcohol | Base | Product | Reference |

| GeCl₄ | Methanol (CH₃OH) | Ethylamine (C₂H₅NH₂) | Tetrakis(methoxy)germane (Ge(OCH₃)₄) | chemicalbook.comlookchem.com |

| GeCl₄ | Ethanol (C₂H₅OH) | Amine | Tetrakis(ethoxy)germane (Ge(OC₂H₅)₄) | guidechem.com |

This method is advantageous due to the ready availability of germanium tetrachloride and a wide variety of alcohols.

Transalkoxylation and Transesterification Strategies

Transalkoxylation, or alcoholysis, is another effective strategy for the synthesis of different germanium(IV) alkoxides. This equilibrium-driven process involves the reaction of a pre-existing germanium alkoxide with a different alcohol. To shift the equilibrium towards the desired product, the more volatile alcohol is typically removed by distillation. researchgate.net For instance, germanium isopropoxide can be reacted with other alcohols to yield new alkoxide derivatives. researchgate.net

The general transalkoxylation reaction is as follows: Ge(OR)₄ + 4 R'-OH ⇌ Ge(OR')₄ + 4 R-OH

Similarly, transesterification involves the reaction of a germanium alkoxide with an organic ester. The exchange of alkoxy groups is driven by the removal of the more volatile ester byproduct. researchgate.net

Table 2: Comparison of Transalkoxylation and Transesterification for Germanium(IV) Alkoxide Synthesis

| Method | Reactants | Driving Force | Key Consideration |

| Transalkoxylation | Germanium alkoxide, Alcohol | Removal of more volatile alcohol | Boiling points of the alcohols |

| Transesterification | Germanium alkoxide, Ester | Removal of more volatile ester | Stability and boiling points of the esters |

These methods are particularly useful for synthesizing alkoxides from higher boiling point alcohols where the direct alkoxylation of germanium tetrachloride might be less efficient.

Reactions Involving Germanium Species with Alcohols in the Presence of Reducing Agents

While the direct reaction of germanium(IV) species with alcohols typically leads to alkoxide formation, the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) with germanium tetrachloride does not yield germanium alkoxides. Instead, these reactions are commonly employed for the synthesis of germane (B1219785) (GeH₄), the germanium analogue of methane. chemicalbook.comnih.govchemicalbook.com

The reaction with lithium aluminum hydride proceeds as follows: GeCl₄ + LiAlH₄ → GeH₄ + LiCl + AlCl₃ chemicalbook.com

Therefore, this route is not a viable method for the preparation of this compound. It is crucial to distinguish these hydride-forming reactions from the alkoxide synthesis pathways.

Metathesis Reactions with Metal Alkoxides and Germanium Chlorides

Metathesis, or double displacement, reactions provide an alternative route to germanium(IV) alkoxides. This method involves the reaction of germanium tetrachloride with a pre-formed metal alkoxide, typically an alkali metal alkoxide such as a sodium alkoxide. The driving force for this reaction is the formation of a stable and insoluble alkali metal chloride, which precipitates out of the reaction mixture, shifting the equilibrium towards the formation of the germanium alkoxide.

The general metathesis reaction is: GeCl₄ + 4 NaOR → Ge(OR)₄ + 4 NaCl(s)

This method can be particularly advantageous as it avoids the formation of acidic byproducts and can lead to high yields of the desired germanium alkoxide. The success of this reaction depends on the solubility of the reactants and the insolubility of the resulting salt in the chosen solvent.

Specific Synthesis of this compound

Optimization of Reaction Parameters for n-Pentyloxy Ligand Incorporation

The successful synthesis of this compound requires careful optimization of reaction parameters to ensure complete substitution of the chloride ligands and to maximize the yield and purity of the product.

For the alkoxylation of germanium tetrachloride with n-pentanol, key parameters to consider include:

Stoichiometry: A stoichiometric amount or a slight excess of n-pentanol and the amine base is necessary to ensure complete reaction.

Solvent: An inert, anhydrous solvent such as benzene (B151609), toluene (B28343), or hexane (B92381) is typically used to facilitate the reaction and the precipitation of the amine hydrochloride salt.

Temperature: The reaction may be carried out at room temperature or with gentle heating to increase the reaction rate. The choice of temperature will depend on the reactivity of the specific amine base and the desired reaction time.

Reaction Time: The reaction time needs to be sufficient to allow for the complete formation of the product. This can be monitored by techniques such as gas chromatography or by observing the cessation of the ammonium salt precipitation.

Purification: After filtration of the ammonium salt, the solvent and any excess reactants can be removed under reduced pressure. Further purification of the this compound can be achieved by vacuum distillation.

For the metathesis reaction with sodium pentyloxide, optimization would involve:

Preparation of Sodium Pentyloxide: High-purity sodium pentyloxide can be prepared by reacting sodium metal with anhydrous n-pentanol.

Solvent: A non-polar, aprotic solvent in which the sodium pentyloxide is at least partially soluble and the sodium chloride is insoluble is required.

Temperature: The reaction temperature will influence the rate of reaction and the solubility of the reactants.

Stirring: Efficient stirring is crucial to ensure proper mixing of the reactants, especially given the heterogeneous nature of the reaction.

Exclusion of Moisture: All reactants and solvents must be rigorously dried, as germanium alkoxides are sensitive to hydrolysis.

Table 3: Potential Reaction Parameters for the Synthesis of this compound

| Parameter | Alkoxylation with n-Pentanol | Metathesis with Sodium Pentyloxide |

| Germanium Source | Germanium tetrachloride (GeCl₄) | Germanium tetrachloride (GeCl₄) |

| Alkoxy Source | n-Pentanol (C₅H₁₁OH) | Sodium pentyloxide (NaOC₅H₁₁) |

| Base/Byproduct | Amine (e.g., triethylamine) / Amine hydrochloride | None / Sodium chloride (NaCl) |

| Solvent | Inert, anhydrous (e.g., Toluene, Hexane) | Inert, aprotic (e.g., Toluene, Diethyl ether) |

| Temperature | Room temperature to reflux | Room temperature to reflux |

| Purification | Filtration followed by vacuum distillation | Filtration followed by vacuum distillation |

By carefully controlling these parameters, it is possible to achieve a high yield of pure this compound. The steric hindrance of the pentyloxy group is not expected to be a significant impediment to the reaction, as the germanium center is relatively accessible.

Purification and Isolation Techniques for High-Purity this compound

Following the synthesis, the primary challenge is the isolation of pure this compound from the reaction mixture, which contains the desired product, the amine hydrochloride salt (or ammonium chloride), and the solvent.

The first step in purification is the removal of the solid ammonium salt. This is typically achieved by filtration of the reaction mixture. The solid is then washed with a fresh portion of the anhydrous solvent to recover any entrained product.

The resulting filtrate, which contains the this compound dissolved in the solvent, is then subjected to a purification method to separate the product from the solvent and any other soluble impurities. Fractional distillation under reduced pressure is the most effective method for purifying volatile liquid metal alkoxides like this compound.

Distillation at reduced pressure is essential to lower the boiling point of the compound, thereby preventing thermal decomposition that might occur at higher temperatures. The process involves carefully heating the liquid mixture in a distillation apparatus connected to a vacuum source. The different components of the mixture will vaporize at different temperatures and pressures, allowing for their separation. The fraction containing the pure this compound is collected, leaving behind less volatile impurities.

The purity of the final product can be assessed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and elemental analysis, to confirm its chemical structure and composition.

Table 2: Typical Purification Steps for this compound

| Step | Technique | Purpose |

| 1 | Filtration | Removal of solid amine hydrochloride |

| 2 | Solvent Evaporation | Initial removal of the bulk solvent |

| 3 | Fractional Distillation | Separation of the product from residual solvent and other impurities |

Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be carefully addressed to ensure safety, efficiency, and cost-effectiveness.

Reactor Design and Material Compatibility: The corrosive nature of hydrogen chloride necessitates the use of reactors made from corrosion-resistant materials, such as glass-lined steel or specialized alloys. The reactor design should also allow for efficient mixing and heat transfer to control the exothermic nature of the reaction.

Heat Management: The reaction between germanium tetrachloride and pentan-1-ol is exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent uncontrolled temperature increases, which could lead to side reactions or a runaway reaction. This requires a robust cooling system for the reactor.

Handling of Raw Materials and Byproducts: Germanium tetrachloride is a volatile and corrosive liquid that is sensitive to moisture. Therefore, closed-handling systems are required to transfer it safely. Similarly, the handling and disposal of the amine hydrochloride byproduct must be managed in an environmentally responsible manner.

Automation and Process Control: For large-scale production, automation and real-time monitoring of key process parameters, such as temperature, pressure, and reactant addition rates, are crucial for ensuring consistent product quality and operational safety.

Green Chemistry Principles Applied to Germanium Alkoxide Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly production processes.

Atom Economy: The traditional synthesis method, while effective, has a moderate atom economy due to the formation of the amine hydrochloride byproduct. Alternative synthetic routes that maximize the incorporation of all reactant atoms into the final product would be a significant improvement.

Use of Safer Solvents: While solvents like benzene and toluene are effective, they are also volatile organic compounds (VOCs) with associated health and environmental risks. Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could provide safer alternatives.

Waste Reduction and Byproduct Valorization: Instead of treating the amine hydrochloride byproduct as waste, exploring its potential for reuse or conversion into valuable chemicals would align with the principles of a circular economy.

An alternative, greener synthetic approach could involve the direct reaction of germanium dioxide (GeO₂) with pentan-1-ol. This reaction, however, typically requires higher temperatures and the use of a catalyst to proceed at a reasonable rate. The primary advantage of this route is the formation of water as the only byproduct, which is significantly more environmentally benign than hydrogen chloride.

Further research into catalytic systems and process optimization for the direct alcoholysis of germanium dioxide could pave the way for a more sustainable production of this compound and other germanium alkoxides.

Chemical Reactivity and Mechanistic Investigations of Tetrakis Pentyloxy Germane

Fundamental Reactivity of Germanium Alkoxides

The reactivity of germanium alkoxides like Tetrakis(pentyloxy)germane is characterized by the interplay of the central germanium atom and its surrounding alkoxide ligands. These compounds are generally monomeric in nature. nih.govresearchgate.net

Nucleophilicity and Basicity of the Alkoxide Ligands

The pentyloxy ligands in this compound possess lone pairs of electrons on the oxygen atoms, rendering them both nucleophilic and basic. The nucleophilicity of alkoxides is considerably greater than that of their corresponding alcohols. researchgate.net The basicity of the alkoxide ligand can influence the reactivity of the germanium center, with variations in the alkyl group affecting the electron density on the oxygen atom. researchgate.net The polarization and reactivity of the alkoxide can be influenced by the nature of the metal center it is bonded to. researchgate.net Pyridine alkoxide ligands, for example, have been shown to be valuable in organometallic chemistry due to their strong coordination ability and tunable electronic properties. sacredheart.edu

Ligand Exchange and Substitution Reactions

Germanium alkoxides can undergo ligand exchange reactions, where the alkoxide groups are replaced by other ligands. researchgate.net These reactions are a common feature of metal alkoxides and are often driven by the relative nucleophilicity and steric bulk of the incoming and outgoing groups. For instance, exchange reactions between silyl (B83357) and germyl (B1233479) halides have been investigated, showing a preference for the heavier halogen to be bound to germanium. rsc.org While specific studies on this compound are not prevalent, the general principles of ligand exchange in germanium compounds suggest that it would be susceptible to such transformations. researchgate.netrsc.org The introduction of polydentate ligands can lead to the substitution of existing ligands to form more stable, chelated structures. nih.gov

| Reaction Type | Description | Influencing Factors |

| Ligand Exchange | Replacement of one or more pentyloxy groups with other ligands. | Nucleophilicity of incoming ligand, steric hindrance, reaction conditions. |

| Substitution | Displacement of pentyloxy groups by various nucleophiles. | Strength of the Ge-O bond, nature of the substituting agent. |

Hydrolysis and Condensation Pathways Relevant to Material Formation

A crucial aspect of germanium alkoxide chemistry is its propensity for hydrolysis and condensation reactions, which are fundamental to the sol-gel process for material synthesis. Germanium alkoxides are known to undergo very fast hydrolysis and condensation upon the addition of water. nih.govresearchgate.net This reactivity leads to the formation of Ge-O-Ge linkages, ultimately resulting in the formation of germanium oxide or germanate-based materials. nih.govresearchgate.net Unlike some other metal alkoxides, germanium alkoxides show a lower tendency to form coordination compounds and are not effectively stabilized against hydrolysis by chelating agents like acetylacetone. researchgate.net

The general pathway can be summarized as follows:

Hydrolysis: The pentyloxy groups are replaced by hydroxyl groups through reaction with water. Ge(OR)₄ + H₂O → (RO)₃Ge-OH + ROH

Condensation: The hydroxylated intermediates react with each other or with unreacted alkoxides to form Ge-O-Ge bridges and eliminate water or alcohol. (RO)₃Ge-OH + HO-Ge(OR)₃ → (RO)₃Ge-O-Ge(OR)₃ + H₂O (RO)₃Ge-OH + RO-Ge(OR)₃ → (RO)₃Ge-O-Ge(OR)₃ + ROH

These reactions can proceed rapidly, leading to the formation of oligomeric and polymeric species. researchgate.net

Reaction Mechanisms Involving the Germanium-Oxygen Bond

The germanium-oxygen bond is central to the reactivity of this compound, participating in various reaction mechanisms.

σ-Bond Metathesis Reactions

σ-bond metathesis is a concerted reaction mechanism involving the exchange of σ-bonds. In the context of germanium compounds, this pathway has been observed in reactions with various substrates. For instance, the activation of Ge-F bonds by transition metal complexes can occur via σ-bond metathesis. acs.orgscispace.com While not specifically detailed for this compound, it is plausible that the Ge-O bond could participate in similar concerted four-center transition states, particularly in reactions with polar E-H bonds (where E is a main group element). The increased reactivity of more electrophilic d⁰ metallocene compounds in dehydrocoupling silanes is consistent with a σ-bond metathesis mechanism. acs.org The reaction of germanium hydrides with CO₂ to form formate (B1220265) products is also proposed to proceed through a σ-bond metathesis mechanism. researchgate.net

| Reactant | Proposed Intermediate | Product |

| E-H | Four-centered transition state involving Ge, O, E, and H | Ge-E + H-O-R |

| M-H | Transition state involving the metal center | Ge-M + H-O-R |

π-Bond Insertion Reactions

π-bond insertion reactions involve the insertion of an unsaturated molecule, such as an alkene, alkyne, or carbonyl compound, into the germanium-oxygen bond. While the insertion of CO₂ into Ge-H bonds is known, researchgate.net the direct insertion into a Ge-O bond of a germanium(IV) alkoxide is less commonly reported. However, related reactions, such as the insertion of phenylisocyanate (PhNCO) into the Ge-O bond of Ge(II) alkoxides, have been studied. researchgate.net The insertion of coordinated alkenes into metal-hydride bonds is a key step in many catalytic processes, and similar insertions into metal-alkoxide bonds are also possible. umb.edu The reactivity of the Ge-O bond in this compound towards π-bond insertion would likely depend on the nature of the unsaturated substrate and the reaction conditions.

Thermal Stability and Decomposition Characteristics in Reactive Environments

Currently, detailed research findings, including specific data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on the thermal stability and decomposition characteristics of pure this compound, are not extensively available in publicly accessible literature. General studies on germanium alkoxides indicate a tendency for instability, particularly in the presence of moisture, which can lead to rapid hydrolysis and condensation reactions. Unlike many other metal alkoxides, those of germanium show a lower propensity for stabilization through chelation with agents like acetylacetone.

In the broader context of germanium compounds used in material science, such as for chemical vapor deposition, thermal behavior is a critical parameter. For instance, studies on various organogermanium and inorganic germanium precursors reveal a range of thermal stabilities. However, direct extrapolation of these findings to this compound is not feasible without specific experimental data. The decomposition pathways are highly dependent on the nature of the ligands attached to the germanium center. For tetraalkoxygermanes, thermal decomposition in a reactive environment, such as one containing oxygen or other reactive gases, would likely proceed through complex mechanisms involving the cleavage of both Ge-O and C-O bonds, potentially leading to the formation of germanium oxides and various organic byproducts derived from the pentyloxy group.

Further empirical research is required to fully characterize the thermal decomposition profile of this compound, including the identification of decomposition products and the kinetics of the degradation process under different atmospheric conditions. Such studies would be invaluable for determining its suitability for applications requiring thermal processing, such as in the synthesis of germanium-containing materials.

Applications of Tetrakis Pentyloxy Germane in Advanced Materials Science

Precursor Chemistry for Thin Film Deposition Technologies

In the synthesis of advanced materials, particularly in the semiconductor industry, the precise deposition of thin films is critical. The chemical and physical properties of the precursor molecule are paramount in determining the quality, purity, and structural integrity of the resulting film. Organometallic compounds, such as Tetrakis(pentyloxy)germane, are often favored due to their volatility and ability to decompose cleanly at specific temperatures.

Chemical Vapor Deposition (CVD) is a technique that involves the reaction of volatile precursor gases to form a solid film on a substrate. For a precursor to be effective in CVD, it must possess sufficient volatility to be transported into the reaction chamber and thermal stability to avoid premature decomposition in the gas phase. researchgate.net The precursor should then decompose cleanly on the heated substrate surface to yield the desired material without incorporating impurities from its organic ligands. researchgate.net

While specific research on this compound for CVD is not widely documented, its properties as a germanium alkoxide suggest potential utility. Organometallic precursors are often used to lower the deposition temperatures compared to inorganic precursors. researchgate.net In a hypothetical CVD process, this compound would be vaporized and introduced into a reactor where it would thermally decompose on a substrate to deposit a germanium-containing film, such as germanium oxide. The design of such precursors is crucial for creating materials like mixed-metal oxide thin films. ucl.ac.uk

Atomic Layer Deposition (ALD) is a more refined thin film deposition technique that allows for atomic-level thickness control, exceptional conformality on complex 3D structures, and large-area uniformity. epfl.chatomiclimits.com The process relies on sequential, self-limiting surface reactions. atomfair.com An ideal ALD precursor must be thermally stable within the deposition temperature window but also highly reactive with the surface functional groups of the co-reactant. researchgate.netepfl.ch

Germanium oxide (GeO₂) is a material of interest for applications in electronics and optics, including as a high-k dielectric material and an optical coating. researchgate.net ALD is a suitable method for depositing high-quality GeO₂ films. This requires a germanium precursor that reacts in a self-limiting fashion with an oxygen source, such as water (H₂O) or ozone (O₃).

Studies have demonstrated the successful deposition of GeO₂ films using other novel germanium precursors. For instance, a process using Ge(tmhd)Cl and hydrogen peroxide (H₂O₂) as an oxidant achieved a self-limiting growth rate of 0.27 Å/cycle within a deposition temperature window of 300 to 350 °C. researchgate.netfigshare.comnih.gov The resulting films were amorphous GeO₂. researchgate.netfigshare.com this compound, as a germanium alkoxide, represents a potential candidate for the ALD of GeO₂. Its reaction with an oxygen source would theoretically proceed via ligand exchange, where the pentyloxy ligands are replaced by hydroxyl groups, ultimately forming a GeO₂ network and releasing pentyloxy-related byproducts.

The success of an ALD process is critically dependent on the properties of the precursor. The key design principles include:

Volatility and Vapor Pressure : The precursor must have a sufficiently high vapor pressure (at least 0.1 Torr) at a moderate temperature (typically below 200°C) to allow for efficient gas-phase transport to the substrate. atomfair.comharvard.edu Liquid precursors are often preferred over solids as they provide more stable and reproducible vaporization rates. researchgate.net

Thermal Stability : The precursor must be stable enough to withstand the vaporization and transport temperature without decomposing in the gas phase. researchgate.net Decomposition should only occur upon reaction with the substrate surface, which is essential for the self-limiting nature of ALD. harvard.edu

Reactivity : The precursor must be highly reactive towards the functional groups on the substrate surface. researchgate.netharvard.edu This ensures that the surface reactions are complete and self-saturating within a short pulse time, leading to efficient layer-by-layer growth. atomfair.com

Conformality : The ability to produce conformal films over high-aspect-ratio structures is a hallmark of ALD. epfl.chatomiclimits.com This is achieved through the self-limiting nature of the surface reactions, which ensures uniform growth on all exposed surfaces.

| Precursor Property | Importance in ALD | Ideal Characteristics |

|---|---|---|

| Volatility / Vapor Pressure | Ensures efficient transport of the precursor to the substrate in the gas phase. | High vapor pressure (>0.1 Torr) at temperatures < 200°C. Liquid state is often preferred. atomfair.comharvard.edu |

| Thermal Stability | Prevents gas-phase decomposition, which would lead to CVD-like growth and loss of thickness control. | Stable at delivery temperature but reactive on the substrate surface within the ALD temperature window. researchgate.net |

| Reactivity | Enables fast, self-limiting surface reactions for efficient and pure film growth. | Aggressive and complete reaction with surface sites, with volatile byproducts. atomfair.comharvard.edu |

| Conformality | Allows for uniform coating of complex, three-dimensional structures. | Achieved through self-saturating surface reactions characteristic of the ALD process. epfl.ch |

Volatility : The organic nature of the pentyloxy ligands helps to increase the volatility of the germanium center compared to inorganic germanium compounds like halides. However, the relatively long five-carbon chain of the pentyloxy group may result in lower volatility compared to precursors with smaller alkoxide ligands like methoxy or ethoxy groups due to increased van der Waals interactions. harvard.edu

Thermal Stability : The strength of the Germanium-Oxygen bond in the alkoxide structure contributes to the thermal stability of the molecule. Alkoxide precursors are often designed to have a suitable balance where the M-O bond is strong enough for stability during transport but can be readily cleaved during the surface reaction. harvard.edu

Steric Hindrance : The size of the pentyloxy ligands can provide steric hindrance. This bulkiness can be advantageous in ALD as it can help prevent the precursor molecules from packing too densely on the surface, which aids in achieving a self-limiting monolayer adsorption. harvard.edu In some cases, bulky ligands can also shield the metal center from intermolecular interactions, which can paradoxically increase volatility. harvard.edu

Reactivity : As an alkoxide, this compound is expected to react readily with common ALD oxygen sources like water or ozone through ligand exchange reactions. However, alkoxide precursors can sometimes exhibit non-saturated growth due to side reactions. dntb.gov.ua The design of the ligand, for instance by substituting it with a cyclopentadienyl (Cp) ligand, can help modify the surface reaction to prevent such undesired outcomes. researchgate.net

Mixed-metal oxide films, which contain two or more different metal cations, offer the ability to tune material properties for specific applications, such as dielectrics, transparent conductors, and catalysts. mdpi.com ALD is an excellent technique for fabricating these films with precise control over stoichiometry. This is typically achieved by combining ALD cycles for the individual constituent oxides in a specific ratio.

This compound could be used as the germanium source in such a process. For example, to create a hafnium-germanium oxide film, one might alternate ALD cycles using a hafnium precursor (like Tetrakis(ethylmethylamino)hafnium) and an oxygen source with ALD cycles using this compound and an oxygen source. harvard.edu The ability to deposit mixed-metal oxides is often dependent on finding precursors with compatible ALD temperature windows and reactive chemistries. The use of molecular precursors is critical for depositing these complex oxide materials. ucl.ac.ukekb.eg

Atomic Layer Deposition (ALD) Applications

Role in Sol-Gel Synthesis of Germanium-Based Functional Materials

This compound serves as a crucial molecular precursor in the sol-gel synthesis of germanium-based functional materials, primarily germanium dioxide (GeO₂). The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers.

In this process, this compound undergoes hydrolysis and condensation reactions. The pentyloxy groups (-OC₅H₁₁) are replaced with hydroxyl (-OH) groups in the presence of water (hydrolysis). Subsequently, these intermediate molecules react with each other to form Ge-O-Ge bridges, releasing water or alcohol in a process known as condensation. This polymerization process results in the formation of a three-dimensional germanium dioxide network.

The length of the alkoxy chain, in this case, the pentyloxy group, plays a significant role in modulating the reaction kinetics. Compared to shorter-chain alkoxides like tetramethoxygermane, the bulkier pentyloxy groups can slow down the rate of hydrolysis, offering better control over the formation of the gel network. This control is critical for tailoring the final properties of the material, such as its porosity, surface area, and thermal stability, making it suitable for applications like optical fibers, catalysts, and high-refractive-index coatings.

Potential for Development of Liquid Crystalline Materials

The molecular architecture of this compound, featuring a central germanium atom tetrahedrally bonded to four flexible pentyloxy chains, suggests its potential as a building block for liquid crystalline materials. Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal. The flexible alkyl chains of such molecules can induce mesomorphic behavior under specific temperature conditions. While simple tetrahedral molecules like this may not form liquid crystal phases (mesophases) on their own, they can be incorporated into more complex molecular designs to create materials with unique self-assembling properties.

Influence of Alkoxy Chain Length and Substitution Patterns on Mesophase Behavior

In the design of liquid crystalline materials, the length and structure of flexible alkyl or alkoxy chains are critical factors that determine the type and stability of the mesophase. researchgate.netresearchgate.net For compounds containing a rigid mesogenic core, increasing the length of the alkoxy chains generally promotes the formation of more highly ordered smectic phases over nematic phases. nih.gov This is because longer chains facilitate microphase separation and promote the lamellar (layered) structures characteristic of smectic phases. nih.gov

The "odd-even effect" is another important phenomenon, where the phase transition temperatures and mesophase stability can alternate as the number of carbon atoms in the alkoxy chain increases from odd to even. researchgate.net This is attributed to changes in molecular ordering and packing efficiency. researchgate.netnih.gov Furthermore, the introduction of different substitution patterns or polar groups can significantly alter the intermolecular forces, such as dipole-dipole interactions, which in turn influences the stability and nature of the liquid crystal phase. researchgate.netmdpi.com

The table below illustrates the conceptual influence of alkoxy chain length on the mesophase behavior of hypothetical thermotropic liquid crystals.

| Alkoxy Chain Length | Predominant Mesophase Type (Conceptual) | Transition Temperature Trend (Conceptual) | Rationale |

| Short (e.g., Methoxy, Ethoxy) | Nematic | Higher | Stronger core-core interactions dominate. |

| Medium (e.g., Pentyloxy, Hexyloxy) | Nematic and/or Smectic A | Intermediate | Balance between core-core and chain-chain interactions. |

| Long (e.g., Dodecyloxy) | Smectic A, Smectic C | Lower | Microphase separation promoted by long chains leads to layered structures. nih.gov |

Exploration of Columnar Nanostructures and Self-Assembly Processes

Columnar liquid crystals are a unique class of materials where molecules stack on top of one another to form columns, which then arrange into a two-dimensional lattice. rsc.orgnih.gov These materials are of great interest for applications requiring one-dimensional transport of ions or electrons, such as in molecular wires or sensors. nih.gov

The self-assembly into such ordered structures is driven by specific non-covalent interactions, including hydrogen bonding, π-π stacking, or metal coordination. rsc.orgnih.govnih.gov While this compound itself is not a disc-like (discotic) molecule typically associated with forming columnar phases, its derivatives could be engineered to promote such structures. For example, by functionalizing the ends of the pentyloxy chains with groups capable of strong directional interactions, it might be possible to induce the self-assembly of these molecules into supramolecular columnar arrangements. The exploration of such systems involves designing molecules where the germanium core acts as a central scaffold from which interacting side chains radiate, driving the formation of complex, functional nanostructures. mdpi.com

Application in Organic Electronics and Optoelectronic Devices

This compound and related germanium alkoxides are valuable precursors for fabricating components used in organic electronics and optoelectronic devices. rsc.orgdlr.demdpi.com Their primary role is in the creation of high-purity germanium dioxide (GeO₂) thin films or as a component in hybrid organic-inorganic materials.

These materials are relevant for several applications:

Gate Dielectrics: GeO₂ films derived from sol-gel processes can be used as gate dielectric layers in organic thin-film transistors (OTFTs). A high-quality dielectric is essential for low-voltage operation and high performance.

High-Refractive-Index Layers: Germanium dioxide has a high refractive index, making it useful for anti-reflective coatings and optical waveguides in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) to improve light extraction or absorption. mdpi.com

Hybrid Materials: The compound can be co-polymerized with organic polymers to create hybrid materials. The pentyloxy groups enhance solubility in organic solvents, allowing for solution-based processing techniques like spin-coating or inkjet printing, which are common in the fabrication of flexible and large-area electronic devices. nih.gov These hybrid materials can have tunable electronic and optical properties, serving as charge transport layers or protective coatings in advanced optoelectronic devices. rsc.org

The use of molecular precursors like this compound allows for precise control over the composition and properties of the resulting inorganic or hybrid layers, which is crucial for optimizing the performance and stability of modern electronic and optoelectronic devices. rsc.org

Catalytic Applications of Tetrakis Pentyloxy Germane

Germanium Alkoxides as Catalysts in Polymerization Reactions

Germanium compounds, particularly germanium alkoxides, have emerged as potential catalysts for polymerization reactions, offering a less toxic alternative to commonly used tin-based catalysts. nih.govnih.govchemistryviews.org Their application is most notably explored in the context of ring-opening polymerization (ROP) of cyclic esters.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactide)

The synthesis of biodegradable polyesters, such as polylactide (PLA), through the ring-opening polymerization of lactide has garnered significant attention. Germanium alkoxides have been investigated as initiators for this transformation. nih.govresearchgate.net While early studies suggested that germanium alkoxides were less active than their tin analogues, subsequent research has focused on enhancing their catalytic performance through ligand design and the formation of bimetallic systems. nih.govresearchgate.net

The catalytic activity of Group 14 metal alkoxides in ROP generally follows the order Sn > Ge > Si. Initial studies by Kricheldorf et al. found that germanium alkoxides exhibit lower activity in the polymerization of lactones compared to analogous tin compounds. nih.gov This trend is often attributed to the differences in Lewis acidity and the nature of the metal-oxygen bond among these elements.

However, recent developments have shown that the catalytic activity of germanium complexes can be significantly enhanced, in some cases surpassing that of industrial tin catalysts. chemistryviews.org For instance, germylene complexes combined with zinc or copper have demonstrated remarkably high polymerization activities for lactide in bulk at 150 °C. nih.govchemistryviews.org In these bimetallic systems, it is suggested that germanium acts as the active site for polymerization. nih.govrwth-aachen.de

A comparison of arylgermanium, arylsilicon, and aryltin compounds in cross-coupling reactions revealed that the reactivity order is generally Sn > Si > Ge. gelest.com The lower reactivity of organogermanes compared to organostannanes is a recurring theme.

Table 1: Comparative Activity of Group 14 Catalysts in Lactide Polymerization

| Catalyst Type | Monomer | Conditions | Conversion | Time (h) | Reference |

| Germanium Alkoxide | Lactone | Bulk | - | - | nih.gov |

| Tin Alkoxide | Lactone | Bulk | Higher than Ge | - | nih.gov |

| Ge-Zn/Cu Complex | Lactide | 150 °C, Bulk | High | - | nih.govchemistryviews.org |

| Tin(II) Octoate | Lactide | Industrial Standard | - | - | nih.gov |

| Germanium Alkoxide Complex | rac-Lactide | 130 °C, Bulk | 70% | 24 | nih.gov |

| Germanium Alkoxide Complex | Lactide | 20 °C, THF | - | 10 min | nih.gov |

This table is illustrative and compiles data from various sources to highlight general trends.

The ring-opening polymerization of lactide catalyzed by germanium alkoxides is generally believed to proceed through a coordination-insertion mechanism. nih.govrwth-aachen.de This mechanism involves the coordination of the cyclic ester to the Lewis acidic germanium center, followed by the nucleophilic attack of an alkoxide group on the carbonyl carbon of the monomer. This leads to the cleavage of the ester bond and the extension of the polymer chain.

Kinetic studies on certain germanium-based catalysts have shown that the polymerization follows pseudo-first-order kinetics, producing polymers with controlled molecular weights and low polydispersity indices (PDI). nih.gov The rate of polymerization is influenced by factors such as the initiator structure, steric bulk around the active site, monomer-to-initiator ratio, and temperature. researchgate.net For example, some germanium initiators have shown a linear increase in average molecular weights with monomer conversion, indicative of a controlled polymerization process. researchgate.net

Participation in Metal-Catalyzed Cross-Coupling Reactions

Organogermanium compounds have been explored as coupling partners in transition-metal-catalyzed cross-coupling reactions, offering an alternative to more commonly used organoboron and organotin reagents. wikipedia.orgwiley.com Historically, organogermanes were considered less reactive in traditional palladium-catalyzed cross-coupling reactions compared to their silicon and tin counterparts. gelest.comacs.org

However, recent studies have demonstrated that the reactivity of organogermanes can be harnessed through alternative activation mechanisms. wiley.comacs.org For instance, highly electrophilic cationic palladium nanoparticles can activate the C-Ge bond of aryltrialkylgermanes for coupling with aryl iodides. wikipedia.org This reactivity is orthogonal to traditional cross-coupling conditions where organoboronic acids or esters would typically react preferentially. acs.org This unique reactivity allows for chemoselective transformations where the germanium functionality can be exclusively functionalized in the presence of other reactive groups. acs.org

The activation of C-Ge bonds is thought to proceed via an electrophilic aromatic substitution (SEAr)-type pathway, which is favored when the transition metal catalyst is sufficiently electrophilic. wikipedia.org This contrasts with the conventional concerted transmetalation mechanism. While direct involvement of tetrakis(pentyloxy)germane in such reactions is not documented, the broader field of organogermanium chemistry points to the potential for developing novel cross-coupling methodologies.

Ligand Effects on Catalytic Activity and Selectivity

The catalytic activity and selectivity of metal complexes are profoundly influenced by the electronic and steric properties of their ligands. In the context of germanium-catalyzed polymerization, the ligand framework plays a crucial role in tuning the catalyst's performance.

For instance, a germanium alkoxide supported by a C3-symmetric ligand has been shown to be a highly stereoselective catalyst for the synthesis of heterotactic polylactide. frontiersin.orgfrontiersin.org The specific geometry and electronic environment imposed by the ligand dictate the stereochemical outcome of the polymerization.

In bimetallic Ge-Zn and Ge-Cu catalysts for lactide polymerization, the ancillary ligands on the germanium center influence the bond attributes around the germanium atom, which in turn correlates with the polymerization activity. chemistryviews.org Similarly, in the context of hydrogermylation and other catalytic reactions, the design of chelating ligands can modulate the electronic nature of the germanium center and facilitate cooperative bond activation with a metal partner. nih.gov The rational design of ligands can therefore be used to fine-tune the thermodynamics of catalytic cycles and enhance the efficiency of germanium-based catalysts. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, potentially ⁷³Ge, ¹⁷O)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. asianpubs.org For Tetrakis(pentyloxy)germane, ¹H and ¹³C NMR would be fundamental for confirming the structure of the pentyloxy ligands and their attachment to the central germanium atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different protons along the pentyloxy chain (-OCH₂CH₂CH₂CH₂CH₃). The chemical shifts and splitting patterns (multiplicity) of these signals would confirm the connectivity of the alkyl chain. For example, the protons on the carbon adjacent to the oxygen (the α-methylene group, -OCH₂-) would appear at a characteristic downfield shift compared to the other methylene (B1212753) groups and the terminal methyl group.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing a distinct signal for each of the five unique carbon atoms in the pentyloxy chain. acs.org The carbon atom bonded to the oxygen (C-O) would have a specific chemical shift indicative of the C-O-Ge linkage. acs.org

⁷³Ge and ¹⁷O NMR: While less common, NMR spectroscopy of other isotopes could provide direct insight into the germanium center and its bonding environment. ⁷³Ge NMR is challenging due to the isotope's low natural abundance, low gyromagnetic ratio, and large quadrupole moment, which leads to broad signals. researchgate.netresearchgate.net However, it could offer direct evidence of the chemical environment around the germanium atom. researchgate.net Similarly, ¹⁷O NMR could directly probe the Ge-O-C linkage, but it also suffers from very low natural abundance.

No specific, experimentally determined NMR data for this compound has been found in the reviewed literature.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. acs.org This technique is excellent for identifying the functional groups present in a compound.

For this compound, the FTIR spectrum would be expected to display several key absorption bands:

C-H Stretching: Strong bands would be present in the 2850-3000 cm⁻¹ region, characteristic of the C-H bonds within the pentyloxy alkyl chains. nih.gov

C-O Stretching: A strong, prominent band, typically in the 1000-1200 cm⁻¹ region, would indicate the C-O single bond stretching, which is a key feature of alkoxides. niscpr.res.in

Ge-O Stretching: The vibration of the Germanium-Oxygen bond would be expected to appear at a lower frequency, generally in the 800-900 cm⁻¹ range, providing a vibrational fingerprint for the germoxane core of the molecule. nih.gov

These characteristic peaks would collectively confirm the presence of the pentyloxy ligands and their connection to the germanium atom. nih.govpeaklaboratories.com

Thermogravimetric Analysis (TGA) for Evaporation and Thermal Decomposition Properties

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. paperpublications.org It provides critical information about a material's thermal stability, decomposition temperatures, and the composition of volatile components. rsc.org

A TGA analysis of this compound would reveal its behavior upon heating. The resulting TGA curve would likely show:

Evaporation: A mass loss step corresponding to the boiling point of the compound if it is volatile.

Thermal Decomposition: At higher temperatures, a distinct mass loss step (or multiple steps) would indicate the temperature at which the molecule begins to break down. najah.edu The decomposition of organogermanium compounds often involves the cleavage of Ge-O or Ge-C bonds. researchgate.net The final residual mass at the end of the analysis would likely correspond to germanium oxide (GeO₂). sigmaaldrich.com

This analysis is crucial for understanding the upper temperature limit at which the compound can be used without degradation.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structures

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. bohrium.com To perform this analysis, a high-quality single crystal of this compound would be required.

If a suitable crystal could be grown, SCXRD analysis would provide precise data on:

Molecular Geometry: The exact bond lengths (e.g., Ge-O, O-C, C-C) and bond angles (e.g., O-Ge-O, Ge-O-C) within the molecule. nih.gov

Coordination Environment: It would definitively confirm the coordination number and geometry around the central germanium atom, which is expected to be tetrahedral.

Crystal Packing: The analysis would also reveal how the individual molecules are arranged in the crystal lattice.

A search of crystallographic databases did not yield any published crystal structures for this compound.

Mass Spectrometry (e.g., Fast Atom Bombardment Mass Spectrometry - FABMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

For this compound, a mass spectrum would be expected to show:

Molecular Ion Peak: A peak corresponding to the mass of the intact molecule (or a related ion like [M+H]⁺). This would confirm the molecular weight. The characteristic isotopic pattern of germanium (with major isotopes at ⁷⁰Ge, ⁷²Ge, ⁷³Ge, and ⁷⁴Ge) would be a definitive identifier. jeol.com

Fragmentation Peaks: Peaks at lower mass-to-charge ratios would correspond to fragments of the molecule. Common fragmentation pathways for germanium alkoxides could include the loss of one or more pentyloxy groups or the cleavage of the pentyl chain. researchgate.netcdnsciencepub.com

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a sample. The results are then compared to the theoretical percentages calculated from the compound's proposed chemical formula.

For this compound, with a chemical formula of C₂₀H₄₄GeO₄, the theoretical elemental composition would be calculated. Experimental results from an elemental analyzer that fall within a narrow margin of error (typically ±0.4%) of these theoretical values would provide strong evidence for the compound's stoichiometric purity and confirm its empirical formula. Data for analogous organogermanium compounds show this technique is routinely used for characterization. nih.govunm.edu

Theoretical and Computational Investigations of Tetrakis Pentyloxy Germane

Quantum Chemical Calculations (e.g., MP2, DFT)researchgate.net

Quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), are used to solve the molecular Schrödinger equation, providing insights into electronic structure and energetics. wikipedia.org These calculations are fundamental for understanding the stability and reactivity of Tetrakis(pentyloxy)germane.

A primary goal of quantum chemical calculations would be to characterize the electronic structure and the nature of the chemical bonds within this compound. DFT calculations could be employed to determine optimized molecular geometry, bond lengths, and bond angles. numberanalytics.com

Key areas of investigation would include:

The Ge-O Bond: Analysis of the Germanium-Oxygen bond to determine its covalent and ionic character. This involves calculating bond orders and analyzing the electron density distribution.

Atomic Charges: Calculating partial atomic charges (e.g., using Mulliken, NBO, or Hirshfeld population analysis) to understand the polarity of the Ge-O and O-C bonds.

Molecular Orbitals: Determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and electronic reactivity. figshare.com

A hypothetical data table for calculated structural parameters would look like this:

Table 1: Hypothetical Calculated Structural Parameters for this compound This table is for illustrative purposes only, as specific research data is unavailable.

| Parameter | Calculated Value (DFT/B3LYP) |

|---|---|

| Ge-O Bond Length (Å) | Data not available |

| O-C Bond Length (Å) | Data not available |

| Ge-O-C Bond Angle (°) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Computational approaches would involve:

Potential Energy Surface Scan: Systematically rotating the dihedral angles of the pentyloxy chains to map the potential energy surface and identify stable conformers (energy minima) and the energy barriers between them.

Boltzmann Distribution: Calculating the relative energies of the different stable conformers to determine their population distribution at a given temperature. The bioactive or most stable conformation is often of primary interest. nih.gov

Molecular Dynamics Simulations for Understanding Self-Assembly and Intermolecular Interactionscatalysis.blogacs.org

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a view of the system's dynamic evolution. youtube.com For this compound, MD simulations would be invaluable for studying the behavior of a large number of these molecules in bulk phases (e.g., liquid or solid-state).

Key applications of MD would include:

Bulk Properties: Simulating the liquid state to predict properties like density, viscosity, and diffusion coefficients.

Self-Assembly: Investigating how the molecules arrange themselves and whether they form ordered structures or aggregates, driven by weak intermolecular forces such as van der Waals interactions between the pentyloxy chains.

Intermolecular Interactions: Calculating the radial distribution functions between different atom types to understand how the molecules pack together in a condensed phase.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions by identifying intermediates and transition states. catalysis.blogpurdue.edu This is particularly useful for understanding the synthesis or decomposition of this compound.

Theoretical studies in this area would focus on:

Hydrolysis Reactions: Modeling the reaction of this compound with water is critical, as metal alkoxides are often sensitive to moisture. Calculations would aim to determine the activation energy for the step-wise substitution of pentyloxy groups with hydroxyl groups, proceeding through specific transition states. rsc.org

Thermal Decomposition: Investigating potential pathways for thermal breakdown, identifying the weakest bonds and the likely initial decomposition products.

Catalytic Reactions: If used as a precursor in materials synthesis (e.g., sol-gel processes), modeling its reaction with a catalyst would help explain the catalytic mechanism and optimize reaction conditions. scribd.com

A hypothetical data table for a reaction study might include:

Table 2: Hypothetical Calculated Activation Energies for the First Hydrolysis Step of this compound This table is for illustrative purposes only, as specific research data is unavailable.

| Reaction Step | Computational Method | Activation Energy (kJ/mol) |

|---|---|---|

| Ge(OR)₄ + H₂O → (HO)Ge(OR)₃ + ROH | DFT (B3LYP) | Data not available |

| Ge(OR)₄ + H₂O → (HO)Ge(OR)₃ + ROH | MP2 | Data not available |

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data and confirming molecular structure. researchgate.net

For this compound, these predictions would include:

NMR Spectroscopy: Calculating the chemical shifts for ¹H, ¹³C, and ⁷³Ge nuclei. researchgate.net Theoretical ⁷³Ge NMR data would be particularly valuable due to the experimental challenges associated with this nucleus. researchgate.net

Vibrational Spectroscopy (IR and Raman): Simulating the vibrational frequencies and intensities to help assign the peaks in experimental infrared (IR) and Raman spectra. Key vibrational modes would include the Ge-O stretching and bending frequencies.

UV-Vis Spectroscopy: While simple alkoxides like this are not expected to have strong absorptions in the visible range, time-dependent DFT (TD-DFT) could predict electronic transitions in the UV region. figshare.com

Future Research Directions and Outlook

Development of Novel Germanium Alkoxide Precursors with Enhanced Properties

The design and synthesis of new germanium alkoxide precursors with tailored properties is a primary focus for future research. While "Tetrakis(pentyloxy)germane" offers a specific set of characteristics, modifications to the alkyl chain length and branching can significantly influence precursor volatility, thermal stability, and reactivity. Research is moving towards the development of heteroleptic germanium precursors, which incorporate different organic ligands to fine-tune the chemical and physical properties of the resulting materials. acs.org The goal is to create precursors that are highly soluble in a variety of solvents, exhibit predictable decomposition pathways, and are suitable for a range of deposition techniques, including atomic layer deposition (ALD) and chemical vapor deposition (CVD). Enhanced properties could include lower deposition temperatures to enable compatibility with a wider range of substrates and improved film quality in terms of purity, density, and uniformity.

Future work will likely involve a systematic study of how the sterics and electronics of the alkoxy ligands affect the precursor's reactivity and the properties of the resulting germanium-containing materials. For instance, the synthesis of germanium(II) alkoxides presents an avenue for developing precursors with lower reduction potentials, which could be advantageous for the low-temperature synthesis of elemental germanium nanostructures. nih.govacs.orgfigshare.com

Exploration of Emerging Applications in Nanotechnology and Advanced Materials

"this compound" and its derivatives are promising candidates for the fabrication of advanced materials with novel electronic and optical properties. A significant area of future research lies in their application as precursors for the synthesis of germanium-based nanomaterials. The solution-phase synthesis of germanium nanowires from a Ge(II) alkoxide precursor has already been demonstrated, highlighting the potential for these compounds in nanotechnology. nih.govacs.orgfigshare.com Future investigations could expand on this to create other nanostructures such as quantum dots, nanosheets, and more complex three-dimensional architectures.

The unique properties of germanium, such as its high charge carrier mobility and compatibility with silicon-based technologies, make it a compelling material for next-generation electronics. Research will likely focus on utilizing germanium alkoxides to deposit high-quality, thin films of germanium dioxide (GeO₂) for gate dielectrics in transistors and other semiconductor devices. acs.org Furthermore, the biological and biomedical applications of germanium-containing materials are an emerging field of interest, and germanium alkoxides could serve as precursors for biocompatible coatings or nanoparticles for drug delivery and bioimaging, although research in this area is still in its early stages. nih.gov

Deeper Mechanistic Insights into Germanium-Mediated Chemical Transformations

A fundamental understanding of the chemical transformations that "this compound" undergoes is crucial for controlling the synthesis of desired materials. Future research will need to focus on elucidating the detailed mechanisms of hydrolysis, condensation, and thermal decomposition of this and related germanium alkoxides. Gaining mechanistic insights is critical for optimizing reaction conditions to achieve precise control over the structure, composition, and morphology of the final products. mdpi.comrsc.org

Advanced analytical techniques, such as in-situ spectroscopy and computational modeling, will be instrumental in mapping out the reaction pathways and identifying key intermediates. For example, understanding the role of solvents and catalysts in the hydrolysis and condensation of "this compound" can lead to more efficient and reproducible synthetic routes for germanium-based gels and ceramics. Similarly, studying the gas-phase chemistry of these precursors during CVD and ALD processes will enable better control over film growth and properties. The investigation of germanium isocyanide complexes has provided insights into bonding and reactivity, suggesting that similar detailed studies on germanium alkoxides could reveal new chemical behaviors and applications. acs.org

Interdisciplinary Collaborations for Applied Materials Engineering

The successful translation of fundamental research on "this compound" into tangible technological applications will necessitate strong collaborations across various scientific and engineering disciplines. daad.deopenaccessgovernment.org Chemists will be essential for designing and synthesizing novel germanium alkoxide precursors with tailored properties. Materials scientists will play a key role in processing these precursors into thin films, nanoparticles, and other advanced materials, as well as characterizing their structural, electronic, and optical properties.

Engineers, in fields such as electrical, mechanical, and biomedical engineering, will be crucial for integrating these new materials into functional devices and systems. daad.dedaad.de For instance, the development of a new germanium-based sensor would require the combined expertise of chemists to synthesize the precursor, materials scientists to fabricate the sensing layer, and electrical engineers to design the device architecture and readout circuitry. Fostering these interdisciplinary partnerships will be vital for accelerating the pace of innovation and realizing the full potential of germanium alkoxides in advanced materials engineering.

Q & A

Q. What are the established synthetic routes for Tetrakis(pentyloxy)germane, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution reactions, where germanium halides react with pentanol derivatives under anhydrous conditions. Key steps include:

- Using Schlenk-line techniques to exclude moisture and oxygen .

- Purification via vacuum distillation or column chromatography, with purity verified by NMR and elemental analysis .

- Monitoring reaction progress via FT-IR to confirm the disappearance of Ge-Cl bonds (if starting from GeCl) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Single-crystal X-ray diffraction (XRD): Provides precise bond lengths (e.g., Ge–O ≈ 1.76 Å) and tetrahedral geometry. Refinement parameters (e.g., ) ensure accuracy .

- NMR spectroscopy: NMR confirms pentyloxy ligand attachment, with chemical shifts near δ 70 ppm for oxygen-bound carbons .

- FT-IR spectroscopy: Ge–O–C stretching vibrations appear at 950–1050 cm .

Q. How should researchers handle stability challenges during storage and experimentation?

- Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of Ge–O bonds .

- Conduct kinetic stability tests via thermogravimetric analysis (TGA) to assess decomposition thresholds (>150°C recommended) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts:

- HOMO-LUMO gaps (~3.2 eV) influenced by electron-donating pentyloxy ligands, reducing stability compared to aryl-substituted analogs .

- Atomic charge distribution shows partial positive charge on Ge (≈+1.2) and negative charges on oxygen atoms (–0.4), guiding reactivity predictions .

Q. What strategies resolve contradictions between experimental and computational data?

- Cross-validate XRD-derived bond lengths with DFT-optimized geometries (mean deviation < 0.02 Å acceptable) .

- Reconcile IR spectral discrepancies by comparing experimental peaks (e.g., 1020 cm) with scaled vibrational frequencies from DFT .

- Address measurement errors via triplicate trials and error margins in thermal analysis (±2°C) .

Q. How does ligand substitution (e.g., pentyloxy vs. trimethylstannyl) alter germanium coordination chemistry?

- Bulkier ligands (e.g., SnMe) increase steric hindrance, distorting tetrahedral symmetry (e.g., bond angle deviations up to 5°) .

- Electron-withdrawing groups (e.g., SnMe) lower Ge-centered Lewis acidity compared to electron-donating pentyloxy ligands .

Q. What are the implications of this compound’s electronic structure for optoelectronic applications?

- Broad absorption in UV-vis spectra (300–400 nm) suggests potential as a charge-transfer material .

- Low LUMO energy (–1.8 eV) enables electron-accepting behavior in donor-acceptor complexes .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

- Follow guidelines from the Beilstein Journal of Organic Chemistry: include detailed synthesis steps, characterization data (e.g., XRD refinement tables), and raw spectral data in supplementary materials .

- Use FAIR principles for data management: archive crystallographic files (CIF) in repositories like Zenodo with unique DOIs .

Q. What criteria define a robust comparative study with analogous germanium compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.